6,6-Dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane
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Overview
Description
“6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane” is a chemical compound with the molecular formula C9H14O2 . It is used in various scientific research due to its unique structure.
Synthesis Analysis
The compound can be synthesized by the interaction of tetracyanoethylene with 2-bromo-5,5-dimethyl-1,3-cyclohexanedione . It reacts with alcohols and ketoximes to form 2-alkoxy-2-(3-alkoxycarbonyl-2,2-dimethylpropyl)-5-amino-3-dicyanomethylene-4-cyano-2,3-dihydrofurans and 2-alkylidenaminoxy-2-(3-alkylidenaminoxycarbonyl-2,2-dimethylpropyl)-5-amino-3-dicyanomethylene-4-cyano-2,3-dihydrofurans .Molecular Structure Analysis
The molecular structure of “6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane” is unique and valuable for various scientific research. The molecular weight of the compound is 154.21 .Chemical Reactions Analysis
The compound reacts with alcohols and ketoximes to form 2-alkoxy-2-(3-alkoxycarbonyl-2,2-dimethylpropyl)-5-amino-3-dicyanomethylene-4-cyano-2,3-dihydrofurans and 2-alkylidenaminoxy-2-(3-alkylidenaminoxycarbonyl-2,2-dimethylpropyl)-5-amino-3-dicyanomethylene-4-cyano-2,3-dihydrofurans .Physical And Chemical Properties Analysis
The compound has a molecular weight of 154.21 . More detailed physical and chemical properties are not specified in the available resources.properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane involves the cyclization of a diol intermediate. The diol intermediate can be obtained through the reaction of a ketone with a Grignard reagent followed by a reduction step. The cyclization step involves the use of a Lewis acid catalyst to form the spirocyclic ring system.", "Starting Materials": [ "2,2,6-trimethyl-4-heptanone", "Mg", "Diethyl ether", "HCl", "NaBH4", "Acetic acid", "Acetic anhydride", "AlCl3", "Toluene" ], "Reaction": [ "Step 1: Formation of Grignard reagent", "2,2,6-trimethyl-4-heptanone + Mg → Grignard reagent", "Step 2: Addition of Grignard reagent to ketone", "Grignard reagent + 2,2,6-trimethyl-4-heptanone → alcohol intermediate", "Step 3: Reduction of alcohol intermediate", "Alcohol intermediate + NaBH4 → diol intermediate", "Step 4: Cyclization of diol intermediate", "Diol intermediate + AlCl3 → 6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane", "Step 5: Purification of product", "6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane + Acetic acid + Acetic anhydride → Toluene solution", "Toluene solution + NaHCO3 → Organic layer", "Organic layer + Na2SO4 → Crude product", "Crude product + Column chromatography → Pure product" ] } | |
CAS RN |
122968-05-2 |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
6,6-dimethyl-2-methylidene-4,8-dioxaspiro[2.5]octane |
InChI |
InChI=1S/C9H14O2/c1-7-4-9(7)10-5-8(2,3)6-11-9/h1,4-6H2,2-3H3 |
InChI Key |
UOLAJAULFPZUNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2(CC2=C)OC1)C |
Purity |
95 |
Origin of Product |
United States |
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